molecular formula C22H20N4O2 B2489360 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea CAS No. 1795297-23-2

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea

Cat. No. B2489360
CAS RN: 1795297-23-2
M. Wt: 372.428
InChI Key: BOMGWYJBCYMLDG-UHFFFAOYSA-N
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Description

The compound “1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Synthesis Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of “1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea” can be elucidated by different spectroscopic techniques including IR, NMR, and Mass . The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by these techniques .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, such as the compound , have been discovered as covalent anticancer agents . They have been used in the development of novel KRAS G12C inhibitors, which are potent anticancer agents for KRAS G12C-mutated NCI-H358 cells . This indicates the potential of these compounds as lead compounds for the treatment of intractable cancers .

Targeted Covalent Inhibitors (TCIs)

These compounds have spurred the search for novel scaffolds to install covalent warheads, which are used in the development of targeted covalent inhibitors (TCIs) for treating cancers .

Drug Prejudice Scaffold

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is useful in material science because of its structural character .

Synthesis of Fused Bicyclic Heterocycles

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles . It is synthesized from easily available chemicals due to its tremendous use in various branches of chemistry .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have great potential in several research areas, including the development of optoelectronic devices .

Sensors

These compounds have been reported in different technological applications, such as sensors .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .

Inhibitors of Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX)

The synthesized compounds have been evaluated for their inhibitory activities against AChE, BChE, and LOX using in vitro methods . The most potent compounds have been further studied through docking and kinetic studies to evaluate the inhibition mechanism .

Mechanism of Action

properties

IUPAC Name

1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-22(23-13-15-28-17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)20-16-26-14-7-6-12-21(26)24-20/h1-12,14,16H,13,15H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMGWYJBCYMLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea

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